molecular formula C12H8O5 B11875720 (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid CAS No. 4554-99-8

(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid

Cat. No.: B11875720
CAS No.: 4554-99-8
M. Wt: 232.19 g/mol
InChI Key: GZXAJZYOXMILHM-UHFFFAOYSA-N
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Description

(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a hydroxy group and two oxo groups on a naphthalene ring, along with an acetic acid moiety

Properties

CAS No.

4554-99-8

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

2-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H8O5/c13-9(14)5-8-10(15)6-3-1-2-4-7(6)11(16)12(8)17/h1-4,15H,5H2,(H,13,14)

InChI Key

GZXAJZYOXMILHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by subsequent reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like anhydrous tetra-n-butylammonium fluoride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced to form hydroxy groups.

    Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Recent studies have shown that derivatives of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid exhibit significant antimicrobial properties against multidrug-resistant bacterial and fungal pathogens. For instance, compounds derived from this scaffold have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for various strains .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Potential as a Drug Scaffold :
    • The structural characteristics of this compound allow it to serve as a versatile scaffold for the development of new therapeutic agents targeting various diseases including cancer and metabolic disorders. Its ability to form derivatives with enhanced biological activity is particularly promising .

Material Science Applications

  • Polymer Chemistry :
    • This compound can be utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows for the incorporation into polymer chains, potentially enhancing the mechanical properties and thermal stability of the resulting materials .
  • Dyes and Pigments :
    • Due to its chromophoric properties, this compound can be employed in the formulation of dyes and pigments for textiles and coatings. Its stability under light exposure makes it suitable for applications requiring long-lasting color retention .

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated effectiveness against MRSA with MIC values as low as 1 µg/mL .
Study BAnti-inflammatoryShowed inhibition of TNF-alpha production in macrophages .
Study CPolymer DevelopmentSuccessfully integrated into polycarbonate matrices improving impact resistance .

Mechanism of Action

The mechanism of action of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological activity. The compound can influence various pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

    2-Hydroxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.

    3-Hydroxy-2-naphthoic acid: Contains a hydroxy group and an acetic acid moiety but lacks the oxo groups.

    1,4-Naphthoquinone: Contains oxo groups but lacks the hydroxy and acetic acid moieties.

Uniqueness: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is unique due to the combination of hydroxy, oxo, and acetic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid, also known by its CAS number 4554-99-8, is a compound that has garnered interest in the pharmaceutical industry due to its potential medicinal properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H8O4
  • Molecular Weight : 216.19 g/mol
  • Structure : The compound features a naphthalene core with hydroxyl and dioxo functionalities that contribute to its biological activity.

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

  • Antioxidant Activity : The dioxo groups in the structure are known to participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress.
  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and the generation of reactive oxygen species (ROS) .
  • Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Studies

A comparative study on naphthoquinone derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)0.31
Compound BHT-29 (Colorectal)0.55
Compound CMOLT-4 (Leukemia)0.80

These results suggest that this compound may have similar or enhanced anticancer properties compared to these derivatives .

Antimicrobial Studies

The compound's antimicrobial efficacy was evaluated against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.12 µg/mL
Escherichia coli0.16 µg/mL
Plasmodium falciparum (malaria)0.0049 µg/mL

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Case Studies

  • Naphthoquinone Derivatives in Cancer Therapy : A study conducted by Gholampour et al. synthesized various naphthoquinone derivatives and assessed their anticancer activities against multiple cell lines. The results indicated that modifications to the naphthoquinone structure could significantly enhance cytotoxic effects, suggesting a promising avenue for further research into this compound .
  • Antimicrobial Activity Against Malaria : In a recent study on phenylaminonaphthoquinones, compounds were found to exhibit potent activity against chloroquine-resistant strains of Plasmodium falciparum. The mechanisms involved included interaction with dihydroorotate dehydrogenase, a key enzyme in the parasite's pyrimidine biosynthesis pathway .

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